Ethyl (chloromethyl)(cyanomethyl)carbamate
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Overview
Description
Ethyl (chloromethyl)(cyanomethyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of ethyl, chloromethyl, and cyanomethyl groups attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (chloromethyl)(cyanomethyl)carbamate typically involves the reaction of ethyl carbamate with chloromethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (chloromethyl)(cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler carbamate derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and thiocarbamates, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl (chloromethyl)(cyanomethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl (chloromethyl)(cyanomethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Ethyl (chloromethyl)(cyanomethyl)carbamate is unique due to the presence of both chloromethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity compared to other carbamates. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
89838-74-4 |
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Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
ethyl N-(chloromethyl)-N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-11-6(10)9(5-7)4-3-8/h2,4-5H2,1H3 |
InChI Key |
UNCUYMCJBMLPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC#N)CCl |
Origin of Product |
United States |
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